molecular formula C10H7ClN2O B8271903 1-(4-chlorophenyl)-1H-pyrazole-3-carbaldehyde

1-(4-chlorophenyl)-1H-pyrazole-3-carbaldehyde

Cat. No. B8271903
M. Wt: 206.63 g/mol
InChI Key: GWRQWCYKYHZALD-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

1-(4-chlorophenyl)-1H-pyrazole-3-carbaldehyde is a useful research compound. Its molecular formula is C10H7ClN2O and its molecular weight is 206.63 g/mol. The purity is usually 95%.
BenchChem offers high-quality 1-(4-chlorophenyl)-1H-pyrazole-3-carbaldehyde suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 1-(4-chlorophenyl)-1H-pyrazole-3-carbaldehyde including the price, delivery time, and more detailed information at info@benchchem.com.

properties

Product Name

1-(4-chlorophenyl)-1H-pyrazole-3-carbaldehyde

Molecular Formula

C10H7ClN2O

Molecular Weight

206.63 g/mol

IUPAC Name

1-(4-chlorophenyl)pyrazole-3-carbaldehyde

InChI

InChI=1S/C10H7ClN2O/c11-8-1-3-10(4-2-8)13-6-5-9(7-14)12-13/h1-7H

InChI Key

GWRQWCYKYHZALD-UHFFFAOYSA-N

Canonical SMILES

C1=CC(=CC=C1N2C=CC(=N2)C=O)Cl

Origin of Product

United States

Synthesis routes and methods

Procedure details

To a mixture of 1H-pyrazole-3-carbaldehyde (1.52 g, 15.82 mmol), 1-chloro-4-iodobenzene (5.66 g, 23.73 mmol), (1R,2R)—N1,N2-dimethylcyclohexane-1,2-diamine (0.450 g, 3.16 mmol), copper(I) iodide (0.151 g, 0.791 mmol) and K2CO3 (4.37 g, 31.6 mmol) was added toluene (20 mL). The reaction was sealed and heated to 110° C. for 18 hours. The reaction mixture was then cooled to room temperature and diluted with water (50 mL), and extracted with EtOAc (3×30 mL). The combined organic was then dried (Na2SO4) and concentrated to give crude 1-(4-chlorophenyl)-1H-pyrazole-3-carbaldehyde (1.86 g, 9.0 mmol), to which was added (R)-2-methylpropane-2-sulfinamide (1.20 g, 9.90 mmol), CuSO4 (2.155 g, 13.50 mmol) and DCE (30 ml). The reaction was sealed, heated at 60° C. for 18 hours. A dark green suspension resulted. The reaction mixture was then cooled to 20° C., filtered through a pad of celite, rinsed with DCM. The solution was then concentrated to give final crude product as a light green oil. The residue was purified via silica gel chromatography (EtOAc/Heptane). LCMS (B) m/z 310.3 (M+H)+
Quantity
1.52 g
Type
reactant
Reaction Step One
Quantity
5.66 g
Type
reactant
Reaction Step One
Quantity
0.45 g
Type
reactant
Reaction Step One
Name
Quantity
4.37 g
Type
reactant
Reaction Step One
Quantity
0.151 g
Type
catalyst
Reaction Step One
Name
Quantity
50 mL
Type
solvent
Reaction Step Two
Quantity
20 mL
Type
solvent
Reaction Step Three

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